molecular formula C20H27NO4 B1678044 Prampine CAS No. 7009-65-6

Prampine

Cat. No.: B1678044
CAS No.: 7009-65-6
M. Wt: 345.4 g/mol
InChI Key: WGQOUDPBYNQAPB-OQSMONGASA-N
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Preparation Methods

The preparation of pramocaine hydrochloride involves several steps:

Chemical Reactions Analysis

Pramocaine undergoes various chemical reactions, including:

    Oxidation and Reduction: Pramocaine can undergo oxidation and reduction reactions, although specific details on these reactions are limited.

    Substitution Reactions: Pramocaine can participate in substitution reactions, particularly involving its aromatic ring and morpholine moiety.

    Common Reagents and Conditions: Typical reagents include brominated n-butane, morpholine, and 3-bromopropanol. .

    Major Products: The major product formed from these reactions is pramocaine hydrochloride

Scientific Research Applications

Pramocaine has several scientific research applications:

Mechanism of Action

Pramocaine exerts its effects by reversibly binding and inhibiting voltage-gated sodium channels on neurons. This decreases sodium permeability into the cell, stabilizing the membrane and preventing ionic fluctuations needed for depolarization. As a result, action potential propagation is stopped, leading to numbness and relief from pain and itching .

Comparison with Similar Compounds

Pramocaine is similar to other local anesthetics such as lidocaine, benzocaine, and tetracaine. pramocaine stands out due to its unique chemical structure, which reduces the risk of cross-allergy reactions. Additionally, pramocaine has a lower potential for causing skin irritation compared to some other local anesthetics .

Similar Compounds

  • Lidocaine
  • Benzocaine
  • Tetracaine

Pramocaine’s unique structure and properties make it a valuable compound in both clinical and research settings.

Properties

CAS No.

7009-65-6

Molecular Formula

C20H27NO4

Molecular Weight

345.4 g/mol

IUPAC Name

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-phenyl-3-propanoyloxypropanoate

InChI

InChI=1S/C20H27NO4/c1-3-19(22)24-13-18(14-7-5-4-6-8-14)20(23)25-17-11-15-9-10-16(12-17)21(15)2/h4-8,15-18H,3,9-13H2,1-2H3/t15-,16+,17?,18?

InChI Key

WGQOUDPBYNQAPB-OQSMONGASA-N

SMILES

CCC(=O)OCC(C1=CC=CC=C1)C(=O)OC2CC3CCC(C2)N3C

Isomeric SMILES

CCC(=O)OCC(C1=CC=CC=C1)C(=O)OC2C[C@H]3CC[C@@H](C2)N3C

Canonical SMILES

CCC(=O)OCC(C1=CC=CC=C1)C(=O)OC2CC3CCC(C2)N3C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Prampine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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